molecular formula C29H38N8O9 B560765 N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt CAS No. 102679-70-9

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

Cat. No.: B560765
CAS No.: 102679-70-9
M. Wt: 642.67
InChI Key: FPMAXHHYPVIJMC-VROPFNGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the sequential addition of proline and arginine residues. The final step involves the coupling of the p-nitroanilide group to the arginine residue. The acetate salt form is obtained by treating the final product with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt primarily undergoes hydrolysis reactions catalyzed by proteases. The compound can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound acts as a substrate for proteases. Upon cleavage by the enzyme, the p-nitroanilide group is released, which can be quantitatively measured due to its chromogenic properties. This allows for the determination of enzyme activity and kinetics. The molecular targets are primarily serine proteases like PSA and trypsin .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-Gly-Pro-Arg p-nitroanilide hydrochloride
  • N-Cbz-Gly-Pro-Arg p-nitroanilide trifluoroacetate
  • N-Cbz-Gly-Pro-Arg p-nitroanilide dihydrochloride

Uniqueness

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is unique due to its specific use as a substrate in chromogenic assays for protease activity. The acetate salt form provides better solubility and stability compared to other salt forms .

Properties

IUPAC Name

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMAXHHYPVIJMC-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745562
Record name Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88793-80-0, 102679-70-9
Record name L-Argininamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88793-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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